molecular formula C10H16N2O3S B129149 Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate CAS No. 147284-02-4

Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate

Cat. No. B129149
M. Wt: 244.31 g/mol
InChI Key: WTQJMIDRBKCOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate, also known as TBETC, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TBETC is a member of the thiazole family of compounds, which are known for their diverse biological activities.

Mechanism Of Action

Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate exerts its biological effects by modulating various signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate also activates the Nrf2/ARE pathway, which is involved in the regulation of antioxidant genes. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate also modulates the expression of various genes involved in lipid metabolism and glucose homeostasis.

Biochemical And Physiological Effects

Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate also improves insulin sensitivity and glucose uptake in skeletal muscle cells. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has been found to have a protective effect on the brain by reducing neuroinflammation and oxidative stress. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate is stable under normal laboratory conditions and can be stored for long periods of time. However, Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate. One area of research is the development of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate analogs with improved pharmacokinetic properties. Another area of research is the study of the molecular mechanisms underlying the biological effects of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate. Further studies are also needed to investigate the potential use of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate in the treatment of other diseases such as cardiovascular disease and autoimmune disorders. Finally, more research is needed to determine the safety and efficacy of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate in human clinical trials.
Conclusion:
In conclusion, Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate is a promising compound with potential therapeutic applications in the treatment of various diseases. Its diverse biological activities make it an attractive target for drug development. The synthesis method of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate is relatively straightforward, and it has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate as a therapeutic agent.

Scientific Research Applications

Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has also been found to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has also been studied for its potential use in the treatment of diabetes and obesity.

properties

CAS RN

147284-02-4

Product Name

Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate

Molecular Formula

C10H16N2O3S

Molecular Weight

244.31 g/mol

IUPAC Name

tert-butyl N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate

InChI

InChI=1S/C10H16N2O3S/c1-10(2,3)15-9(14)12-8-11-7(4-5-13)6-16-8/h6,13H,4-5H2,1-3H3,(H,11,12,14)

InChI Key

WTQJMIDRBKCOTM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)CCO

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)CCO

synonyms

Carbamic acid, [4-(2-hydroxyethyl)-2-thiazolyl]-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (2-tert-Butoxycarbonylamino-thiazol-4-yl)-acetic acid ethyl ester (4 g, 13.9 mmol) in EtOH (50 ml), NaBH4 (1.59 g, 41.9 mmol) was added at 0° C. and stirred at r.t. for 18 h. Solvent was removed under reduced pressure and extracted in Ethyl acetate (150 ml) washed with brine (2×30 ml) dried over Na2SO4. After evaporation, the residue was purified by preparative chromatography (1:3 EtOAc:Hexanes) to give [4-(2-Hydroxy-ethyl)-thiazol-2-yl]-carbamic acid tert-butyl ester (2.2 g, 65%). 1H NMR (400 MHz, CDCl3): 1.): 1.53 (s, 9H), 2.87 (t, J=5.2 2H), 3.90 (t, J=5.2 Hz, 2H), 6.55 (s, 1H). MS (EI) m/z: 245 (M+1).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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